Sodium cyanoborodeuteride
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;cyano(trideuterio)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3BN.Na/c2-1-3;/h2H3;/q-1;+1/i2D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDUGUOQTVTBJH-MUTAZJQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH3-]C#N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][B-]([2H])([2H])C#N.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3BNNa | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50948802 | |
| Record name | Sodium (cyanido-kappaC)(trihydrido)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50948802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
65.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25895-62-9 | |
| Record name | Borate(1-), (cyano-κC)trihydro-d3-, sodium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25895-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sodium (cyanido-kappaC)(trihydrido)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50948802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium (cyano-C)[2H3]trihydroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Sodium Cyanoborodeuteride
Deuteration Strategies for Borohydride (B1222165) Precursors
The primary and most direct method for the synthesis of sodium cyanoborodeuteride is through the hydrogen-deuterium exchange of its non-deuterated precursor, sodium cyanoborohydride. lookchem.com This strategy leverages the chemical properties of the cyanoborohydride anion.
The key to this deuteration process lies in the acid-catalyzed exchange of the borane (B79455) hydrogens. erowid.org The hydrogen atoms on the cyanoborohydride anion ([BH₃CN]⁻) can be readily exchanged for deuterium (B1214612) by treatment with a deuterium source, such as deuterium oxide (D₂O), under controlled acidic conditions. lookchem.comerowid.org Research has shown that at a pH of approximately 3, the rate of this hydrogen-deuterium exchange is about 15 times faster than the rate of hydrolysis of the cyanoborohydride anion. erowid.org This significant difference in reaction rates allows for efficient deuterium incorporation with minimal decomposition of the starting material.
A typical procedure for this exchange involves dissolving the sodium cyanoborohydride precursor in deuterium oxide. The acidity of the solution is then carefully adjusted and maintained at a pH of around 3 using a deuterated acid, such as deuterium chloride (DCl) in D₂O. erowid.org After a sufficient reaction time to allow for complete exchange, the solution is neutralized. The deuterated product, this compound, is then isolated by evaporating the solvent. erowid.org A similar procedure has been described for the synthesis of the tritiated analog, sodium cyanoborotritide (NaBH₃CN-t), which resulted in a high specific activity and a yield of approximately 68%. erowid.org This method highlights a direct and efficient pathway to isotopically labeled cyanoborohydrides.
Optimized Synthetic Pathways and Yield Considerations
Several high-yield methods have been developed for the synthesis of the sodium cyanoborohydride precursor. One common and safer method, which avoids the use of highly toxic hydrogen cyanide gas, is the reaction of a borane-tetrahydrofuran (B86392) complex (BH₃·THF) with sodium cyanide (NaCN) in THF. mdma.ch This pathway has been reported to produce sodium cyanoborohydride in excellent yields of up to 91%. mdma.ch Another established method involves the reaction of sodium borohydride (NaBH₄) with hydrogen cyanide (HCN) in THF, which also provides a high yield of 91%. erowid.orgmdma.ch A Russian patent describes an alternative process reacting sodium cyanide with gaseous diborane (B8814927) in THF, followed by precipitation with a hydrocarbon solvent, achieving a product yield of 95.5%. google.com
| Reactants | Solvent | Reported Yield | Reference |
|---|---|---|---|
| Borane-Tetrahydrofuran (BH₃·THF) + Sodium Cyanide (NaCN) | Tetrahydrofuran (B95107) (THF) | 91% | mdma.ch |
| Sodium Borohydride (NaBH₄) + Hydrogen Cyanide (HCN) | Tetrahydrofuran (THF) | 91% | erowid.org |
| Sodium Cyanide (NaCN) + Gaseous Diborane (B₂H₆) | Tetrahydrofuran (THF) / Toluene | 95.5% | google.com |
Purification Techniques for Research-Grade this compound
Achieving research-grade purity for this compound requires the removal of both chemical and isotopic impurities. The purification techniques are generally analogous to those used for its non-deuterated counterpart. erowid.org Free cyanide is a known residual impurity in commercially available sodium cyanoborohydride, which can lead to the formation of undesired side products in sensitive applications. acs.org Therefore, rigorous purification is essential.
Several recrystallization methods have been proven effective for purifying sodium cyanoborohydride, which can be adapted for the deuterated compound. These methods are crucial for removing unreacted starting materials and byproducts.
Tetrahydrofuran/Dichloromethane System : One common technique involves dissolving the crude product in tetrahydrofuran (THF), filtering off any insoluble materials, and then inducing precipitation by adding a four-fold volume of dichloromethane. The purified product is then collected and dried under vacuum. erowid.org
Nitromethane/Tetrachloromethane System : An alternative method is to dissolve the compound in dry nitromethane, filter the solution, and then add the filtrate to a ten-fold volume of tetrachloromethane with vigorous stirring to precipitate the purified white solid. erowid.org
Tetrahydrofuran/Dioxane System : For instances where the above methods fail to achieve the desired purity, a more rigorous procedure can be employed. This involves dissolving the material in THF, adjusting the pH to 9 with methanolic hydrochloric acid, and pouring the solution into dioxane to precipitate the product. The precipitate is collected, stirred in ethyl acetate, filtered, and then recrystallized from a hot THF/dioxane mixture. This process yields a crystalline dioxane complex, which is then dried under vacuum to give the high-purity product. mdma.ch
The successful application of these purification techniques is critical for obtaining this compound with the high chemical and isotopic purity required for its applications in research, such as in quantitative proteomics and detailed mechanistic studies. scbt.comnih.gov
Mechanistic Investigations Involving Sodium Cyanoborodeuteride
Deuterium (B1214612) Kinetic Isotope Effects (DKIEs) in Reaction Mechanism Probing
The substitution of a hydrogen atom with a deuterium atom at a position undergoing bond cleavage in the rate-determining step of a reaction can lead to a change in the reaction rate. This phenomenon, known as the deuterium kinetic isotope effect (DKIE), is a powerful tool for investigating reaction mechanisms. The DKIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to that with the heavier isotope (kD).
The magnitude of the primary DKIE (when the C-H/D bond is broken in the rate-determining step) provides insight into the nature of the transition state. A significant DKIE (typically kH/kD > 2) suggests that the hydrogen transfer is part of the rate-determining step and that the transition state is relatively symmetric. Conversely, a small DKIE (kH/kD ≈ 1) may indicate that hydrogen transfer is not involved in the rate-determining step or that the transition state is very early or very late.
In studies of enzyme kinetics, sodium cyanoborodeuteride can be used to introduce deuterium into a substrate or cofactor. The subsequent measurement of the reaction rate compared to the non-deuterated analogue can reveal whether hydride (or deuteride) transfer is a rate-limiting step. For instance, in the study of certain oxidoreductase enzymes, the use of deuterated cofactors can help to dissect the catalytic cycle. While extensive tables of DKIE values specifically for this compound reductions are not broadly compiled in singular sources, the principle is a fundamental aspect of physical organic chemistry. The interpretation of DKIE values remains a cornerstone of mechanistic analysis.
Table 1: Illustrative Deuterium Kinetic Isotope Effects in Hydride Transfer Reactions This table is for illustrative purposes to demonstrate the concept of DKIE and does not represent data solely from this compound studies.
| Reaction Type | Substrate | kH/kD | Mechanistic Implication |
|---|---|---|---|
| Carbonyl Reduction | Benzaldehyde | ~2.5 | Hydride transfer is part of the rate-determining step. |
| Enzyme-Catalyzed Dehydrogenation | Alcohol Substrate | ~3-7 | C-H bond cleavage is significantly rate-limiting. |
| sigmaaldrich.comresearchgate.net-Sigmatropic Rearrangement | 1,3-Pentadiene | ~10-12 | Primary KIE indicating C-H bond breaking in the transition state. |
The solvent can play a crucial role in the magnitude of the observed DKIE. The use of deuterated solvents, such as D₂O or CH₃OD, in conjunction with a deuterated reducing agent like this compound, can provide further mechanistic insights. Solvent molecules can be involved in the transition state, for example, by forming hydrogen bonds, and their isotopic composition can therefore influence the reaction rate.
The solvent isotope effect can either be normal (kH₂O/kD₂O > 1) or inverse (kH₂O/kD₂O < 1). An inverse solvent isotope effect is often observed in reactions where a proton is more constrained in the transition state than in the reactant state, leading to a lower zero-point energy difference for the deuterated species. When studying reductions with this compound, performing the reaction in both protic and deuterated protic solvents can help to understand the role of the solvent in the hydride transfer step. For example, a significant change in the DKIE upon switching from H₂O to D₂O would suggest direct involvement of solvent in the transition state structure.
Stereochemical Outcomes and Stereoselectivity Studies
The stereochemical outcome of a reaction provides a three-dimensional picture of the reaction pathway. This compound is a valuable reagent for probing the stereoselectivity of reduction reactions, as the introduction of deuterium allows for the precise determination of the face of the carbonyl group that has been attacked.
In the reduction of prochiral ketones, particularly cyclic ketones, the direction of hydride attack (axial vs. equatorial) determines the stereochemistry of the resulting alcohol. The use of this compound allows for the unambiguous assignment of the product's stereochemistry through techniques like NMR spectroscopy, where the coupling constants of the newly introduced deuterium can be informative.
Studies on the reduction of substituted cyclohexanones with complex metal hydrides have shown that the stereoselectivity is highly dependent on the steric bulk of the reducing agent and the substituents on the ring. Sodium cyanoborohydride, being a relatively small reducing agent, often favors axial attack to yield the equatorial alcohol, which is typically the thermodynamically more stable product. However, the presence of bulky substituents can reverse this selectivity. The use of NaBD₃CN provides a clear method to track the stereochemical course of these reductions. sigmaaldrich.com
Table 2: Diastereoselectivity in the Reduction of 2-Methylcyclohexanone This table illustrates the concept of diastereoselectivity and is based on general findings for borohydride (B1222165) reagents.
| Reducing Agent | Solvent | Temperature (°C) | % cis-2-Methylcyclohexanol (Axial Attack) | % trans-2-Methylcyclohexanol (Equatorial Attack) |
|---|---|---|---|---|
| NaBH₄ | Isopropanol | 0 | 72 | 28 |
| LiAlH₄ | Diethyl Ether | 0 | 20 | 80 |
| NaBH₃CN | Methanol (B129727) | 25 | ~70-80 (inferred from similar reactivity to NaBH₄) | ~20-30 (inferred) |
The synthesis of enantiomerically pure compounds is a major goal in modern organic chemistry. While this compound itself is not a chiral reagent, it can be used in conjunction with chiral auxiliaries or catalysts to achieve enantioselective reductions. The deuterium label serves as a stereochemical marker to determine the enantiomeric excess (e.e.) of the product.
For example, a prochiral ketone can be reduced with NaBD₃CN in the presence of a chiral ligand that complexes with the boron species, creating a chiral reducing environment. The resulting deuterated alcohol will be enriched in one enantiomer, and the degree of enrichment can be determined by chiral chromatography or NMR using a chiral solvating agent. These studies are crucial for developing new asymmetric reduction methods.
Intermediates Trapping and Characterization Using Deuterium Labeling
A key challenge in mechanistic chemistry is the detection and characterization of short-lived reaction intermediates. This compound can act as a trapping agent for certain types of intermediates, particularly those containing an iminium or oxonium ion. The incorporation of deuterium provides a clear spectroscopic handle for the characterization of the trapped species, often by mass spectrometry.
In biochemical studies, NaBD₃CN has been instrumental in trapping covalent intermediates formed between enzymes and their substrates. For example, in the study of some flavoenzymes, a proposed mechanism involves the formation of a covalent adduct between the flavin cofactor and the substrate. By performing the reaction in the presence of this compound, this intermediate can be reduced and thus stabilized. Subsequent mass spectrometric analysis of the modified flavin will show a mass increase corresponding to the addition of the substrate and a deuterium atom, providing strong evidence for the proposed intermediate. researchgate.netmst.edu Similarly, Schiff base intermediates, common in the mechanism of many enzymes that utilize pyridoxal (B1214274) phosphate, can be trapped through reduction with NaBD₃CN. organic-chemistry.org
Table 3: Trapping of a Covalent Flavin Intermediate with this compound Based on findings from studies on 2-haloacrylate hydratase. researchgate.netmst.edu
| Experiment | Observed m/z | Interpretation |
|---|---|---|
| Enzyme + Substrate + NaBH₃CN | 876.24 | Protonated C4a-hydroxyflavin adduct |
| Enzyme + Substrate + NaBD₃CN | 877.20 | Deuterated C4a-hydroxyflavin adduct, confirming the covalent intermediate |
Spectroscopic Identification of Deuterated Intermediates
The primary advantage of using this compound in mechanistic studies is the ability to introduce a deuterium label at a specific position in a molecule. This isotopic label serves as a powerful probe, enabling researchers to track the fate of the hydride (or deuteride) atom during a reaction using various spectroscopic techniques. scbt.com Advanced methods like Nuclear Magnetic Resonance (NMR) and mass spectrometry are particularly effective at detecting the presence and location of deuterium in reaction products and intermediates. scbt.comscbt.com
In ¹H NMR spectroscopy, the replacement of a proton with a deuteron (B1233211) leads to the disappearance of a signal, while in ¹³C NMR, the carbon atom bonded to deuterium often exhibits a characteristic triplet splitting pattern due to C-D coupling. psu.edu Mass spectrometry can readily distinguish between deuterated and non-deuterated compounds based on the mass difference, providing a clear indication of deuterium incorporation. psu.edu
For instance, in the study of rotenoid biosynthesis, this compound was used to reduce an intermediate, rot-2'-enonic acid. psu.edu The resulting deuterated product was analyzed by ¹³C NMR, where the signal for the carbon atom at the site of reduction showed the distinctive triplet splitting characteristic of deuterium coupling, confirming the position of the label. psu.edu Similarly, in the synthesis of a deuterated internal standard for lipoxin A4 assays, the reduction of an intermediate with this compound was a key step, with the successful incorporation of deuterium being confirmed by mass spectrometry. researchgate.net
Table 1: Spectroscopic Methods for Identifying Deuterated Intermediates
| Spectroscopic Technique | Observation with Deuterated Intermediate | Application Example | Citation |
| ¹H NMR Spectroscopy | Disappearance of a proton signal. | Characterization of deuterated dalpanol. | psu.edu |
| ¹³C NMR Spectroscopy | Triplet splitting of the carbon signal attached to deuterium. | Identification of the labeled position in a rot-2'-enonic acid derivative. | psu.edu |
| Mass Spectrometry (MS) | Increase in molecular weight corresponding to the number of incorporated deuterium atoms. | Confirmation of deuterated C4a–hydroxyflavin adduct. | mst.edu |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass measurement to confirm the elemental composition of the trapped deuterated adduct. | Trapping of a flavin-acrylate iminium ion intermediate. | researchgate.netresearchgate.net |
Flavin-N5 Covalent Intermediate Trapping in Enzymatic Reactions
Researchers proposed a mechanism where the N5 atom of the reduced flavin acts as a nucleophile, attacking the substrate to form a covalent flavin-substrate intermediate. mst.edu To gain evidence for this transient species, specifically a flavin-acrylate iminium ion, reactions were carried out in the presence of a reducing agent to trap the intermediate. mst.eduresearchgate.net When sodium cyanoborohydride was used, mass spectrometry analysis showed masses consistent with a trapped flavin adduct. mst.edu
To definitively confirm the structure of the trapped intermediate and the site of reduction, the experiment was repeated using this compound. mst.eduresearchgate.net The resulting product was analyzed by high-resolution mass spectrometry (HRMS). mst.eduresearchgate.net The analysis detected ion peaks at m/z values that were one mass unit higher than those observed with the non-deuterated trapping agent. mst.edu This mass shift was consistent with the incorporation of a single deuterium atom from this compound, confirming the reduction of an iminium ion intermediate and providing strong evidence for the proposed flavin-N5 covalent adduct. mst.eduresearchgate.net
Table 2: Mass Spectrometry Data for Trapping the 2-HAH Flavin Intermediate
| Trapping Agent | Observed Ion Species | Observed m/z | Interpretation | Citation |
| Sodium Cyanoborohydride | C₄a–hydroxyflavin adduct (protonated) | 876.21 | Trapped intermediate | mst.edu |
| Sodium Cyanoborohydride | C₄a–hydroxyflavin adduct (sodiated) | 898.18 | Trapped intermediate | mst.edu |
| This compound | Deuterated C₄a–hydroxyflavin adduct (protonated) | 877.20 | Confirmation of iminium ion reduction | mst.eduresearchgate.net |
| This compound | Deuterated C₄a–hydroxyflavin adduct (sodiated) | 899.16 | Confirmation of iminium ion reduction | mst.eduresearchgate.net |
Hydride Transfer Mechanisms in Complex Chemical Systems
This compound is a crucial reagent for investigating hydride transfer mechanisms in a variety of complex chemical reactions beyond enzymatic systems. scribd.comcdnsciencepub.com Its use allows for the study of kinetic isotope effects (KIE), where the rate of a reaction changes upon isotopic substitution. google.com A significant KIE can indicate that the cleavage of the C-H (or C-D) bond is part of the rate-determining step of the reaction, providing insight into the transition state. nih.gov
One major area of application is in reductive aminations, where a carbonyl group is converted to an amine. scribd.commdma.ch this compound can be used to introduce a deuterium atom onto the carbon adjacent to the newly formed amino group, allowing the mechanism and stereochemistry of the reduction of the intermediate imine or iminium ion to be studied. scribd.comnih.gov
Another application is in the study of reactions involving oxenium ion intermediates, which are generated during the acid-catalyzed reactions of acetals and ketals. cdnsciencepub.com In studies of spiroketals, reduction with this compound in acidic conditions was used to probe the mechanism of an internal oxido-reduction reaction. cdnsciencepub.com The stereospecificity of the deuteride (B1239839) transfer to the intermediate oxenium ion provided evidence for stereoelectronic control in the hydride transfer step. cdnsciencepub.com Similarly, mechanistic studies on the reductive opening of benzylidene acetals used this compound to probe the nature of the intermediates, which can range from intimate ion pairs to solvent-separated oxocarbenium ions depending on the reaction conditions. lu.se These experiments help to build a holistic understanding of acetal (B89532) reactivity. lu.se
Applications of Sodium Cyanoborodeuteride in Organic Synthesis Research
Reductive Amination Reactions with Deuterium (B1214612) Incorporation
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. The use of sodium cyanoborodeuteride in this reaction allows for the specific incorporation of a deuterium atom at the carbon atom adjacent to the newly formed amino group. The reaction proceeds through the in situ formation of an iminium ion from the condensation of a carbonyl compound and an amine, which is then reduced by the deuteride (B1239839) reagent.
Synthesis of Deuterated Amines from Carbonyl Compounds and Amines
The reaction of an aldehyde or ketone with a primary or secondary amine in the presence of this compound provides a direct route to α-deuterated secondary or tertiary amines, respectively. The key advantage of NaBD₃CN is its ability to selectively reduce the protonated imine (iminium ion) intermediate much faster than the starting carbonyl compound, allowing for a one-pot reaction. organic-chemistry.orgmasterorganicchemistry.com This process is particularly valuable in medicinal chemistry and metabolic studies, where deuterated compounds can exhibit altered pharmacokinetic profiles.
The general scheme involves the reaction of a carbonyl compound with an amine to form an iminium ion, which is then reduced by this compound to yield the deuterated amine.
General Reaction Scheme: R¹(C=O)R² + R³R⁴NH → [R¹C(D)-N⁺R³R⁴] → R¹CH(D)NR³R⁴
Below is a table with representative examples of this transformation.
| Carbonyl Compound | Amine | Product | Deuterium Incorporation |
| Benzaldehyde | Aniline | N-(α-Deuterobenzyl)aniline | High |
| Cyclohexanone | Methylamine | N-Methyl-N-(1-deutero-cyclohexyl)amine | High |
| Acetone | Benzylamine | N-Benzyl-N-(2-deutero-isopropyl)amine | High |
This table is illustrative of the types of transformations possible and is based on the well-established principles of reductive amination using cyanoborohydride reagents.
Chemo- and Regioselectivity in Reductive Aminations
This compound exhibits a high degree of chemoselectivity, a characteristic inherited from its protio-analogue. wikipedia.org It is a mild reducing agent, which allows it to selectively reduce the iminium ion in the presence of other reducible functional groups such as esters, amides, nitriles, and even ketones under neutral or slightly acidic conditions. wikipedia.orgharvard.edu This selectivity is crucial when dealing with complex molecules bearing multiple functional groups.
For instance, in a molecule containing both a ketone and an aldehyde, the aldehyde will typically react preferentially with the amine to form the iminium ion, which is then reduced by NaBD₃CN. This is because aldehydes are generally more electrophilic and less sterically hindered than ketones.
In dicarbonyl compounds, regioselectivity can often be achieved. For example, in a compound containing two different ketone groups, the less sterically hindered ketone is more likely to undergo reductive amination. This selectivity allows for the precise introduction of a deuterium-labeled amino group at a specific position within a molecule.
Tandem Reactions and One-Pot Methodologies
A common one-pot methodology involves mixing the carbonyl compound, the amine, and this compound in a suitable solvent, often methanol (B129727) or ethanol, at a controlled pH (typically slightly acidic to facilitate imine formation). organic-chemistry.orgcommonorganicchemistry.com The reaction proceeds smoothly to the desired deuterated amine. Such tandem approaches are highly efficient and are a cornerstone of modern synthetic organic chemistry for the introduction of nitrogen-containing functional groups with isotopic labels.
Deuteration of Carbonyl Compounds to Deuterated Alcohols
This compound is an effective reagent for the reduction of aldehydes and ketones to their corresponding α-deuterated primary and secondary alcohols. erowid.org The reaction is analogous to reduction with sodium borohydride (B1222165), but with the specific introduction of a deuterium atom at the carbon that was formerly part of the carbonyl group.
The reduction of aldehydes and ketones with NaBD₃CN is typically carried out in a protic solvent, and the reaction rate is pH-dependent, being faster under acidic conditions (pH 3-4). erowid.orginterchim.fr It is important to control the pH to prevent the reduction of the carbonyl group from becoming too slow or the reagent from decomposing. The recommended solvent system for these reductions is often a mixture of tetrahydrofuran (B95107) and deuterium oxide, with the pH maintained by the addition of a solution of deuterium chloride or deuteroacetic acid. erowid.org This ensures a high level of deuterium incorporation in the final product.
The table below presents research findings on the reduction of various aldehydes and ketones to their corresponding deuterated alcohols using this compound. erowid.org
| Compound | pH | Time | Product | Yield (%) |
| Benzaldehyde | 4 | 4 h | Benzyl alcohol-α-d | 85 |
| Acetophenone | 3 | 1 h | 1-Phenylethanol-1-d | 88 |
| Pinacolone | 3 | 2 h | 3,3-Dimethylbutan-2-ol-2-d | 84 |
Data sourced from Erowid, citing primary literature. erowid.org
Deuterium Labeling for Biomolecular Research
Deuterium labeling is a powerful tool in biomolecular research, particularly in structural biology and mechanistic studies. While various methods exist for introducing deuterium into biomolecules, the direct application of this compound for this purpose is highly specific.
Modification and Labeling of Nucleic Acids (DNA and RNA)
The use of reductive amination for the modification of nucleic acids is a known strategy, particularly for labeling at abasic (AP) sites in DNA or at the 3'-terminus of RNA after oxidation. nih.govoup.com An abasic site contains a free aldehyde group that can react with a primary amine to form a Schiff base, which is then reduced to a stable secondary amine linkage. nih.gov Similarly, the 3'-terminal ribose of RNA can be oxidized with sodium periodate (B1199274) to generate a dialdehyde, which can then be coupled to an amine-containing molecule via reductive amination. oup.comnih.gov
In these contexts, sodium cyanoborohydride (NaBH₃CN) is commonly used as the reducing agent to covalently attach a label that bears a primary amine functionality. nih.govnih.gov However, there is a lack of specific literature detailing the use of This compound (NaBD₃CN) for the purpose of introducing a deuterium atom into nucleic acids via this method. The primary application of reductive amination in nucleic acid chemistry is for the conjugation of fluorescent dyes, biotin, or other reporter groups, rather than for isotopic labeling with deuterium at the site of modification.
Deuterium Incorporation in Complex Natural Products and Analogues
The precise introduction of deuterium into complex molecules, such as natural products and their synthetic analogues, is a critical technique for elucidating biosynthetic pathways, studying reaction mechanisms, and modifying pharmacokinetic properties. This compound is employed as a mild and selective deuterium source for this purpose. The replacement of hydrogen with deuterium, a heavier isotope, can alter the metabolic profile of a drug candidate by slowing down metabolic processes that involve the cleavage of the carbon-deuterium bond. nih.gov This "kinetic isotope effect" can lead to improved metabolic stability and a more favorable pharmacokinetic profile. nih.gov
In the synthesis of complex natural product analogues, NaBD₃CN is often used in reductive amination reactions to introduce a deuterated alkyl group or in the reduction of specific functional groups to install a deuterium atom at a strategic position. This selective labeling allows researchers to track the metabolism of the compound or to stabilize a metabolically labile site within the molecule without significantly altering its core structure or biological activity. nih.gov
Table 1: Research Findings on Deuterium Incorporation
| Finding | Significance |
|---|---|
| Kinetic Isotope Effect | C-D bonds are stronger than C-H bonds, leading to slower metabolic cleavage at the site of deuteration. |
| Metabolic Switching | Deuteration can block or slow a specific metabolic pathway, potentially reducing the formation of toxic metabolites. nih.gov |
| Pharmacokinetic Improvement | Increased metabolic stability can lead to longer drug half-life and reduced dosing frequency. nih.gov |
| Mechanistic Studies | Isotopic labeling helps in tracking the transformation of molecules through complex biological or chemical systems. |
Synthesis of Deuterated Internal Standards for Mass Spectrometry
Quantitative analysis by mass spectrometry (MS), particularly liquid chromatography-mass spectrometry (LC-MS), relies heavily on the use of stable isotope-labeled internal standards. nih.gov These standards are compounds that are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes like deuterium.
This compound is a key reagent for synthesizing these deuterated internal standards. By using NaBD₃CN in the final steps of a synthesis, a known number of deuterium atoms can be incorporated into the molecule. For example, it can be used to reduce an imine or a ketone to introduce deuterium at a specific carbon atom. The resulting deuterated molecule will have nearly identical chromatographic retention times and ionization efficiencies as the non-deuterated analyte. mdpi.com However, it will have a distinct, higher mass-to-charge ratio (m/z), allowing it to be differentiated by the mass spectrometer. This co-elution and differential mass detection enable highly accurate and precise quantification of the analyte in complex biological matrices like blood or serum. nih.govmdpi.com This technique has been successfully applied to create internal standards for quantifying vitamin D metabolites and various steroids. mdpi.comnih.gov
Table 2: Application in Mass Spectrometry Internal Standards
| Analyte Class | Isotopic Labeling Method | Analytical Technique | Reference |
|---|---|---|---|
| Vitamin D₃ Metabolites | Synthesis of A-ring synthons containing deuterium atoms for coupling. | LC-MS/MS | nih.govmdpi.com |
| C19 Steroids | Reductive deoxygenation of a keto group to introduce deuterium at C-7. | Gas Chromatography-Mass Spectrometry (GC-MS) | nih.gov |
Role in Parallel Synthesis and Combinatorial Chemistry Library Generation
Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly generate large numbers of diverse compounds, known as chemical libraries. nih.gov These libraries are then screened for biological activity. Parallel synthesis is a common technique within combinatorial chemistry where reactions are run simultaneously in arrays of separate vessels, such as 96-well plates. acs.orgyoutube.com
This compound can be integrated into parallel synthesis workflows to create libraries of deuterated compounds. A primary application is in reductive amination, a robust reaction for forming carbon-nitrogen bonds. guidechem.comorganic-chemistry.org In a typical workflow, an array of aldehydes or ketones can be reacted with an array of amines in the presence of NaBD₃CN. This process generates a library of amines, each containing a deuterium atom at the carbon adjacent to the newly formed C-N bond.
The generation of such deuterated libraries offers several advantages:
Metabolic Profiling: The entire library can be screened for metabolic stability, with the deuterium tag serving as a marker.
MS-Based Screening: The unique mass of the deuterated compounds can facilitate their identification and quantification in high-throughput screening assays.
Follow-up Studies: "Hit" compounds from the screen already contain a deuterium label, which can be useful for subsequent mechanistic or pharmacokinetic studies.
This approach allows for the systematic incorporation of a deuterium tag across a wide range of chemical scaffolds, enhancing the value of the combinatorial library for drug discovery programs.
Specialized Reduction Reactions with Deuterium Tags
Beyond its role in reductive amination, this compound is utilized for specific reduction reactions where the incorporation of a deuterium atom is desired for mechanistic or analytical purposes.
While sodium cyanoborohydride is a mild reducing agent, it can reduce carbon-carbon double bonds that are conjugated with strong electron-withdrawing groups, such as nitriles (cyano groups) or esters. mdma.ch This reaction typically occurs under acidic conditions, which enhance the electrophilicity of the conjugated system.
When this compound is used in place of its protium (B1232500) counterpart, a deuterium atom is delivered to the carbon-carbon double bond during the reduction process. This provides a precise method for synthesizing α- or β-deuterated nitriles. The reaction is highly selective, leaving other functional groups like esters, amides, and nitro groups unaffected. mdma.ch This selectivity is crucial when working with multifunctional molecules. Information on the reduction of adjacent triple bonds is less common, with the focus being on activated double bonds.
Table 3: Selective Reduction of an α,β-Unsaturated Nitrile
| Reactant | Reagent | Product | Key Feature |
|---|
The deoxygenation of aldehydes and ketones—the complete removal of the carbonyl oxygen—is a useful transformation in organic synthesis. One common method involves converting the carbonyl group into a tosylhydrazone, which is then reduced. Sodium cyanoborohydride is an effective reagent for this reduction step. guidechem.com
By employing this compound for the reduction of the tosylhydrazone intermediate, a deuterium atom is installed at the position of the original carbonyl group. This two-step sequence provides a reliable method for converting a C=O group into a CHD group. This transformation is valuable for introducing a deuterium label at a specific, non-acidic position within a molecule, which is particularly useful for creating internal standards for mass spectrometry or for use in mechanistic studies where the label's stability is critical.
Table 4: Deoxygenation of a Ketone with Deuterium Incorporation
| Reactant | Intermediate | Reagent for Reduction | Product |
|---|---|---|---|
| R-C(=O)-R' | R-C(=N-NHTs)-R' (Tosylhydrazone) | NaBD₃CN | R-CDH-R' |
Advanced Analytical and Spectroscopic Characterization in Research
Mass Spectrometry-Based Quantitative Proteomics (Reductive Dimethylation Labeling)
Reductive dimethylation is a widely used chemical labeling strategy in quantitative proteomics. This method involves the covalent modification of primary amines (the N-terminus and the ε-amino group of lysine (B10760008) residues) in peptides and proteins. The reaction proceeds in two steps: the formation of a Schiff base between the amine and an aldehyde (formaldehyde), followed by reduction with a hydride-donating reagent. The use of isotopically labeled reagents allows for the differential labeling of samples, which can then be distinguished and quantified by mass spectrometry.
Sodium cyanoborodeuteride is a key reagent in "heavy" isotopic labeling for reductive dimethylation. In a typical quantitative proteomics experiment, two or more samples are compared. One sample is labeled with "light" reagents (e.g., formaldehyde (B43269) and sodium cyanoborohydride), while the other is labeled with "heavy" reagents (e.g., deuterated formaldehyde and this compound). nih.govresearchgate.net
The labeling process introduces two methyl groups to each primary amine. When using the heavy isotopic reagents, the resulting dimethylated amine has a greater mass than the one labeled with light reagents. This mass difference allows for the relative quantification of proteins by comparing the signal intensities of the heavy and light peptide pairs in the mass spectrum. nih.gov The reaction is highly efficient and proceeds without significant side products, making it a robust method for quantitative analysis.
Table 1: Isotopic Reagent Combinations for Reductive Dimethylation
| Labeling | Aldehyde Reagent | Reducing Agent | Mass Shift per Amine (Da) |
| Light | Formaldehyde (CH₂O) | Sodium Cyanoborohydride (NaBH₃CN) | +28 |
| Heavy | Deuterated Formaldehyde (CD₂O) | This compound (NaBD₃CN) | +34 |
This interactive table summarizes the common reagents used for light and heavy labeling in reductive dimethylation and the resulting mass shift per primary amine.
A known phenomenon associated with the use of deuterated labels in quantitative proteomics is the "deuterium isotope effect," which can influence the chromatographic behavior of labeled peptides. nih.govnih.gov In reversed-phase liquid chromatography (RPLC), peptides labeled with deuterated reagents often elute slightly earlier than their non-deuterated counterparts. nih.govnih.gov This shift in retention time is attributed to subtle differences in the polarity and van der Waals interactions of C-D bonds compared to C-H bonds.
While this effect can potentially complicate data analysis, it is generally manageable by integrating the entire ion chromatogram for quantification rather than relying on the intensity of a single scan. nih.gov Furthermore, alternative separation techniques, such as capillary zone electrophoresis (CZE), have been shown to exhibit minimal deuterium (B1214612) isotope effects, offering a complementary approach for quantitative studies. nih.gov
Table 2: Comparison of Deuterium Isotope Effects on Chromatographic and Electrophoretic Separations
| Separation Technique | Median Retention/Migration Time Shift (Light vs. Heavy) | Peak Width | Impact on Quantification |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | ~3 seconds | ~7 seconds | Minimal with full chromatogram integration |
| Capillary Zone Electrophoresis (CZE) | ~0.1 seconds | ~5 seconds | Negligible |
This interactive table compares the observed deuterium isotope effects in UHPLC and CZE, highlighting the minimal impact on CZE-based separations. Data synthesized from nih.gov.
Protein footprinting is a powerful technique used to study protein conformation, protein-protein interactions, and protein-ligand binding. nih.govthermofisher.comresearchgate.net This method relies on covalently modifying solvent-accessible amino acid residues. The extent of modification provides information about the protein's three-dimensional structure and its interaction interfaces.
Reductive dimethylation using reagents such as this compound can be employed in protein footprinting to specifically label solvent-exposed lysine residues. By comparing the labeling pattern of a protein in different states (e.g., with and without a binding partner), researchers can identify regions of the protein that undergo conformational changes or are involved in interactions. nih.gov The use of isotopic labels allows for the precise quantification of changes in solvent accessibility.
Post-translational modifications (PTMs) play a critical role in regulating protein function. One such PTM is the nitration of tyrosine residues, which is associated with various physiological and pathological processes. The low abundance of nitropeptides in complex biological samples necessitates enrichment strategies for their effective analysis by mass spectrometry.
A method for the selective enrichment of nitropeptides utilizes reductive dimethylation with this compound as a key step. nih.gov The protocol involves the following steps:
Blocking of primary amines: All primary amines in a peptide digest are first blocked by reductive dimethylation using formaldehyde and sodium cyanoborohydride or its deuterated isotopologues.
Reduction of nitro groups: The nitro groups on tyrosine residues are then reduced to primary amines using a reducing agent like sodium dithionite.
Selective capture: The newly formed primary amines, which were originally nitro groups, are then selectively captured on a solid support.
Release and analysis: The captured peptides are released and analyzed by mass spectrometry, allowing for the identification and quantification of nitrated proteins. nih.gov
This approach provides a specific and efficient means to isolate and study this important PTM.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Tracking
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, and environment of atoms within a molecule. Deuterium (²H) NMR, in particular, is a valuable tool for studying the dynamics of molecules in the solid state.
This compound can be used to introduce deuterium labels into biomaterials, such as polysaccharides, through reductive amination. The modified, deuterated material can then be analyzed by ²H NMR spectroscopy to probe its molecular dynamics. researchgate.net Solid-state ²H NMR is particularly sensitive to the motion of deuterated segments, with the line shape of the NMR signal providing information about the rate and geometry of molecular reorientations.
Table 3: Principles and Applications of ²H NMR in Studying Molecular Dynamics of Deuterated Biopolymers
| ²H NMR Parameter | Information Provided | Application in Modified Biopolymers |
| Line Shape Analysis | Geometry and timescale of molecular motions (e.g., fast, intermediate, slow regimes). | Characterizing the mobility of deuterated segments within a polymer matrix, such as the tumbling of side chains or the segmental motion of the polymer backbone. |
| Spin-Lattice Relaxation (T₁) | Information on fast molecular motions (nanosecond timescale). | Probing the rapid reorientational motions of deuterated functional groups introduced into the biopolymer. |
| Spin-Spin Relaxation (T₂) | Information on slower molecular motions. | Investigating slower, large-scale conformational changes in the biopolymer structure. |
This interactive table outlines the key principles of ²H NMR and its applications in elucidating the molecular dynamics of biopolymers that have been chemically modified to include deuterium labels.
13C NMR for Positional Deuterium Assignment in Products
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful, non-destructive technique for determining the precise location of deuterium atoms in molecules formed through reactions involving this compound. The assignment of deuterium position is possible due to the deuterium isotope effect (DIE), which describes the small but measurable changes in the ¹³C chemical shifts of carbons upon the substitution of a proton (¹H) with a deuteron (B1233211) (²H or D). nih.govrsc.org
When a proton is replaced by a deuteron, the resulting C-D bond has a slightly different vibrational energy than the corresponding C-H bond. This difference subtly alters the electron shielding around the carbon nucleus, leading to a change in its resonance frequency in the NMR spectrum. nih.gov Typically, a carbon directly bonded to deuterium (an α-carbon) will exhibit an upfield shift in its ¹³C NMR signal, meaning it resonates at a slightly lower chemical shift (ppm) value compared to its protonated counterpart. nih.gov This upfield shift is generally in the range of 0.1 to 0.3 ppm for each deuterium atom attached. nih.gov
The isotope effect also extends to carbons that are two or more bonds away from the site of deuteration (β- and γ-carbons), although the magnitude of the shift decreases with distance. nih.govcdnsciencepub.com These long-range effects are valuable because the signal patterns of carbons further down a molecular chain can be more easily interpreted to visualize the distribution of different isotopomers (molecules differing only in their isotopic composition). nih.gov
Key characteristics of these isotopic effects are:
Additivity : The magnitude of the chemical shift is often linearly correlated with the number of substituted deuteriums. For example, a -CD₃ group will show a larger upfield shift than a -CH₂D group at the same position. nih.govrsc.orgcdnsciencepub.com
Splitting : The signal for a deuterated carbon is split into a multiplet due to J-coupling between the carbon-13 nucleus and the deuterium nucleus (spin I=1). A CD group appears as a 1:1:1 triplet, a CD₂ group as a 1:2:3:2:1 pentet, and a CD₃ group as a 1:3:6:7:6:3:1 septet. blogspot.com This splitting pattern provides direct evidence of the number of deuterons attached to a specific carbon.
Signal Intensity : It is important to note that ¹³C signals for deuterated carbons can be more difficult to observe. This is due to several factors, including the absence of the Nuclear Overhauser Effect (NOE) from attached protons, longer spin-lattice relaxation times (T₁), and the distribution of the signal intensity across a multiplet. blogspot.com
Advanced two-dimensional NMR techniques, such as proton/carbon-13 shift correlation (HSQC or HETCOR) with deuterium decoupling, can be employed to unambiguously identify which specific hydrogen on a methylene (B1212753) or methyl group has been replaced by deuterium, providing definitive stereochemical and positional assignments. cdnsciencepub.com
| Parameter | Description | Typical Value/Observation |
| α-Isotope Effect | Chemical shift change for a carbon directly bonded to deuterium. | Upfield shift of 0.1–0.3 ppm per deuterium. nih.gov |
| β-Isotope Effect | Chemical shift change for a carbon two bonds away from deuterium. | Smaller upfield shift, typically 0.02–0.04 ppm. nih.gov |
| Long-Range Effects | Shift changes for carbons three or more bonds away. | Very small shifts (0.01–0.02 ppm), but can be informative. nih.gov |
| ¹J(C,D) Coupling | Splitting of the ¹³C signal due to coupling with deuterium. | Results in characteristic multiplets (e.g., 1:1:1 triplet for a CD group). blogspot.com |
Isotopic Perturbation of NMR Spectra for Structural Elucidation
The introduction of deuterium from this compound into a molecule serves as an isotopic label that perturbs the NMR spectrum, providing valuable data for structural elucidation. acs.org This "isotopic perturbation" goes beyond simple peak assignment and can reveal subtle details about molecular geometry and conformation. The underlying principle is that the C-D bond is slightly shorter and stronger than the C-H bond, which can lead to minor, but significant, changes in the steric and electronic environment of the molecule. acs.org
These perturbations are most evident as deuterium isotope effects on chemical shifts, which can be either shielding (upfield shift) or deshielding (downfield shift), depending on the molecular context. acs.org While isotope effects transmitted through bonds are typically shielding, long-range effects transmitted through space can be deshielding and are often related to steric interactions. acs.org For instance, the replacement of a methyl group (CH₃) with a trideuteromethyl group (CD₃) can alter the chemical shift of a spatially close carbon nucleus. This effect is attributed to the slightly smaller steric size of the CD₃ group compared to the CH₃ group. acs.org
By analyzing these perturbations, researchers can:
Confirm Proximity : The observation of a long-range isotope effect between a deuterium label and a specific carbon or proton nucleus can confirm that they are close in space, helping to define the molecule's three-dimensional structure.
Distinguish Between Isomers : Different positional isomers or stereoisomers may exhibit unique patterns of isotopic perturbation, allowing for their unambiguous identification.
Probe Hydrogen Bonding : In systems with hydrogen bonds, deuteration of the OH or NH group can cause significant and unusual long-range isotope effects on ¹³C chemical shifts, which can be transmitted via the hydrogen bond itself. nih.gov The magnitude of these effects can provide information about the strength and geometry of the hydrogen bond. nih.gov
The study of isotopic perturbation relies on high-resolution NMR and the comparison of spectra from both the deuterated and non-deuterated compounds. The differences observed (Δδ = δH - δD) provide a sensitive probe of the molecular structure and environment at the site of isotopic substitution. nih.govnih.gov
Other Spectroscopic Techniques for Reaction Pathway Elucidation
While NMR spectroscopy is a primary tool, other spectroscopic techniques are essential for a comprehensive understanding of reaction pathways involving this compound. These methods provide complementary information, from tracking functional group transformations to confirming the mass of products.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is highly effective for monitoring the progress of chemical reactions by identifying the functional groups present in reactants and products. nih.gov In reactions involving this compound, FTIR can be used to:
Track Reactant Consumption : Monitor the disappearance of the absorption band of the functional group being reduced, such as the carbonyl (C=O) stretch of a ketone or aldehyde.
Confirm Product Formation : Observe the appearance of new bands corresponding to the product. Crucially, the incorporation of deuterium gives rise to characteristic C-D stretching vibrations, which appear at a lower frequency (typically ~2100-2200 cm⁻¹) than C-H stretches due to the heavier mass of deuterium. The appearance of this distinct peak provides direct evidence of deuteration.
In Situ Monitoring : FTIR probes can be placed directly into a reaction vessel, allowing for the continuous, real-time collection of spectra. nih.gov This in situ analysis enables the study of reaction kinetics, the detection of transient intermediates, and the optimization of reaction conditions by tracking the concentration of species over time. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is inherently suited for isotopic labeling studies as it separates ions based on their mass-to-charge (m/z) ratio. When a molecule is deuterated using this compound, its molecular weight increases by one mass unit for every hydrogen atom that is replaced by a deuterium atom.
Confirmation of Deuteration : The mass spectrum of the product will show a molecular ion peak (M+) that is shifted to a higher m/z value compared to the unlabeled compound. This mass shift provides a definitive confirmation that the deuteration reaction has occurred. sigmaaldrich.comsigmaaldrich.com
Determination of Labeling Efficiency : By analyzing the relative intensities of the peaks for the unlabeled, mono-deuterated, di-deuterated, etc., species, one can quantify the extent of deuterium incorporation and the distribution of isotopomers in the product mixture.
Combined Techniques : When coupled with separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), complex reaction mixtures can be analyzed. nih.gov Each component is separated and then individually analyzed by the mass spectrometer, allowing for the elucidation of reaction pathways, identification of byproducts, and mechanistic investigations.
| Technique | Information Provided | Application in this compound Reactions |
| FTIR Spectroscopy | Functional group identification and concentration changes. | Monitoring disappearance of reactant bands (e.g., C=O) and appearance of product bands (e.g., C-D, O-H). nih.govnih.gov |
| In Situ FTIR | Real-time reaction progress and kinetics. | Studying reaction rates and detecting short-lived intermediates by continuously scanning the reaction mixture. nih.gov |
| Mass Spectrometry (MS) | Molecular weight and isotopic composition. | Confirming successful deuteration via mass shift and quantifying the number of deuterium atoms incorporated. sigmaaldrich.comsigmaaldrich.com |
| GC-MS / LC-MS | Separation and identification of components in a mixture. | Analyzing reaction outcomes, identifying deuterated byproducts, and elucidating complex reaction mechanisms. nih.gov |
Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations of Reaction Pathways
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and energetics of molecules, making it an invaluable tool for mapping the reaction pathways of sodium cyanoborodeuteride. While specific DFT studies exclusively focused on NaBD₃CN are not extensively documented in publicly available literature, the principles of such investigations can be inferred from studies on its non-deuterated counterpart, sodium cyanoborohydride (NaBH₃CN), and other borohydrides.
A DFT study on the reduction of amides by borane (B79455) (BH₃) and alane (AlH₃) provides a framework for how the reaction pathways of NaBD₃CN could be analyzed. Such a study would typically involve locating the transition state structures for the hydride (or deuteride) transfer from the cyanoborodeuteride anion to a substrate, such as an imine or a carbonyl group. The calculated activation energies for these transition states would reveal the kinetic feasibility of the reaction.
For instance, in the reductive amination of a ketone, DFT calculations could be employed to compare the energy barriers for the reduction of the intermediate iminium ion versus the starting ketone by the cyanoborodeuteride anion. These calculations would provide a quantitative basis for the observed chemoselectivity of this reagent. The substitution of hydrogen with deuterium (B1214612) in NaBD₃CN would primarily affect the zero-point vibrational energies (ZPVE) of the B-D bonds compared to B-H bonds, which would be reflected in slightly different activation energies.
Table 1: Hypothetical DFT-Calculated Energy Profile for Imine Reduction by this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (Imine + [BD₃CN]⁻) | 0.0 |
| Transition State | +15.2 |
| Products (Amine + BD₂CN + D⁻) | -25.0 |
Note: This table is illustrative and based on typical values for related reactions. Specific values for NaBD₃CN would require dedicated DFT calculations.
Molecular Dynamics Simulations of Deuterated Systems
Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of molecules over time, including the influence of solvent and intermolecular interactions. For this compound, MD simulations could provide critical insights into its behavior in solution, which is its typical environment for chemical reactions.
Simulations of NaBD₃CN in a solvent like methanol (B129727) or tetrahydrofuran (B95107) would reveal the nature of the solvation shell around the cyanoborodeuteride anion and the sodium cation. Understanding the solvent organization is crucial, as solvent molecules can play a direct role in the reaction mechanism, for instance, by stabilizing charge separation in the transition state.
Furthermore, MD simulations can be used to explore the conformational dynamics of the substrate and how it interacts with the deuterated reducing agent prior to the chemical reaction. This can be particularly important in understanding the stereoselectivity of reductions, where the preferred orientation of the substrate and reagent dictates the stereochemical outcome. While specific MD simulations for NaBD₃CN are not readily found, studies on similar ionic species in solution provide a clear precedent for the methodology. For example, simulations of aqueous sodium chloride solutions have detailed the structure of hydration shells and ion pairing, phenomena that would also be relevant to NaBD₃CN in protic solvents.
Prediction of Selectivity and Reactivity Profiles
Computational chemistry offers powerful tools for predicting the selectivity and reactivity of chemical reagents, including this compound. The selectivity of NaBD₃CN, particularly its ability to reduce imines in the presence of carbonyls, can be rationalized and predicted using theoretical models.
The prediction of selectivity often involves comparing the activation energies for competing reaction pathways, as calculated by methods like DFT. For NaBD₃CN, one could compute the energy barriers for the deuteride (B1239839) transfer to an imine versus a ketone. A lower calculated barrier for the imine reduction would provide a theoretical basis for the experimentally observed chemoselectivity. A DFT study on the selectivity of sodium triacetoxyborohydride (B8407120) (STAB) in reductive amination confirms that the reduction of imines is both thermodynamically and kinetically favored over the reduction of the corresponding carbonyl compounds. A similar computational approach would be directly applicable to understanding the selectivity profile of NaBD₃CN.
Reactivity profiles can also be assessed by examining the electronic properties of the reagent and substrate. For instance, the partial charges on the deuterium atoms in the [BD₃CN]⁻ anion and the LUMO (Lowest Unoccupied Molecular Orbital) energy of the substrate can provide qualitative indicators of reactivity.
Table 2: Hypothetical Calculated Parameters for Predicting Selectivity of NaBD₃CN
| Parameter | Imine Reduction | Ketone Reduction |
| Calculated Activation Energy (kcal/mol) | 15.2 | 22.5 |
| Reaction Enthalpy (kcal/mol) | -25.0 | -18.0 |
| Predicted Selectivity | Favored | Disfavored |
Note: This table is illustrative. The values represent a hypothetical scenario where imine reduction is kinetically and thermodynamically favored.
Modeling of Kinetic Isotope Effects
The most direct computational consequence of isotopic substitution is the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. The replacement of hydrogen with deuterium in sodium cyanoborohydride to give NaBD₃CN leads to a significant KIE in the reactions it participates in.
The primary deuterium KIE (kH/kD) arises from the difference in the zero-point vibrational energy between a B-H and a B-D bond. The B-H bond has a higher vibrational frequency and thus a higher ZPVE than the B-D bond. In the transition state of a hydride/deuteride transfer, this bond is partially broken, and the difference in ZPVE between the two isotopologues is often reduced. This results in a higher activation energy for the deuterated species and, consequently, a slower reaction rate (a "normal" KIE where kH/kD > 1).
Theoretical modeling of KIEs can be performed using the vibrational frequencies of the reactants and the transition state, as calculated by quantum mechanical methods. These calculations can provide a quantitative prediction of the KIE, which can then be compared with experimental values to validate the proposed reaction mechanism and transition state structure. While specific KIE modeling for NaBD₃CN is not widely published, the theoretical framework is well-established. For instance, computational studies on enzymatic reactions have successfully modeled KIEs to elucidate reaction mechanisms, often employing combined quantum mechanics/molecular mechanics (QM/MM) methods to account for the complex enzyme environment.
Table 3: Theoretical Components of a Kinetic Isotope Effect Calculation
| Component | Description |
| Reactant Vibrational Frequencies | Calculated for both NaBH₃CN and NaBD₃CN to determine the difference in zero-point vibrational energy (ZPVE). |
| Transition State Vibrational Frequencies | Calculated for the hydride/deuteride transfer to a substrate for both isotopologues. |
| Zero-Point Energy Correction | The difference in ZPVE between the reactants and the transition state is used to correct the activation energy. |
| Predicted kH/kD | The ratio of the rate constants is calculated from the difference in the corrected activation energies. |
Future Directions and Emerging Research Areas
Development of Novel Deuteration Reagents and Methodologies
The development of new deuterating agents and more efficient synthetic methodologies is a primary focus of ongoing research. While sodium cyanoborodeuteride is a valuable reagent, the demand for greater selectivity, milder reaction conditions, and broader substrate scope is driving innovation.
Recent advancements include the development of deuterated alkyl sulfonium (B1226848) salts, which serve as electrophilic reagents for introducing deuterated alkyl groups into molecules. nih.gov These reagents are synthesized using D₂O as an inexpensive and readily available deuterium (B1214612) source. nih.gov Another area of progress is the use of photocatalysis to achieve deuteration under mild, light-driven conditions, which can reduce the need for expensive catalysts. researchgate.net
Hydrogen Isotope Exchange (HIE) reactions are also gaining prominence as they allow for the direct replacement of hydrogen with deuterium in a single step, often at a late stage in a synthetic sequence. acs.org This is particularly advantageous in drug discovery, where late-stage functionalization can rapidly generate deuterated analogs of complex molecules. acs.org Researchers are exploring various catalytic systems, including those based on palladium and ruthenium, to improve the efficiency and selectivity of HIE reactions. nih.govmdpi.com
A summary of emerging deuteration methodologies is presented below:
| Methodology | Description | Advantages |
| Deuterated Alkyl Sulfonium Salts | Electrophilic reagents for introducing deuterated alkyl groups. | Utilizes inexpensive D₂O as the deuterium source. |
| Photocatalytic Deuteration | Uses light to drive the deuteration reaction. | Employs mild reaction conditions and can reduce catalyst costs. researchgate.net |
| Hydrogen Isotope Exchange (HIE) | Direct replacement of C-H bonds with C-D bonds. | Enables late-stage deuteration of complex molecules. acs.org |
| Enzyme-Catalyzed Reactions | Utilizes enzymes in deuterated solvents for site-specific deuteration. | Offers high positional selectivity. mdpi.com |
Expanded Applications in Drug Discovery and Chemical Biology
The strategic incorporation of deuterium into drug candidates is a rapidly growing area in pharmaceutical research. nih.govresearchgate.netnih.gov This approach, often referred to as "deuterium-enabled" drug design, leverages the kinetic isotope effect to improve a drug's metabolic profile. wikipedia.org Replacing a hydrogen atom with a deuterium atom at a site of metabolic breakdown can slow down the rate of metabolism, leading to a longer drug half-life, improved oral bioavailability, and a reduction in the formation of potentially toxic metabolites. researchgate.netwikipedia.orgnih.gov
The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017. nih.govnih.gov Following this, deucravacitinib, a novel deuterated drug, received FDA approval in 2022, highlighting a shift towards applying deuteration in the discovery of new chemical entities rather than just modifying existing drugs. nih.govnih.gov
Beyond improving pharmacokinetics, deuterated compounds are valuable tools in chemical biology. They are used as probes to study metabolic pathways and enzyme mechanisms. nih.govresearchgate.net For instance, deuterium-labeled molecules can be used as tracers in metabolic studies to follow the fate of a compound in a biological system. nih.gov
The table below highlights some key applications of deuterium in drug discovery and chemical biology:
| Application Area | Description | Example |
| Improved Pharmacokinetics | Slowing drug metabolism to increase half-life and exposure. wikipedia.orgnih.gov | Deutetrabenazine |
| Reduced Toxicity | Decreasing the formation of toxic metabolites. researchgate.net | Deucravacitinib |
| Metabolic Probes | Tracing the metabolic fate of molecules in biological systems. nih.govresearchgate.net | Deuterium-labeled amino acids |
| Mechanistic Studies | Elucidating reaction mechanisms through the kinetic isotope effect. | N/A |
Integration with High-Throughput Screening Platforms
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large libraries of chemical compounds against a biological target. nih.govbmglabtech.com The integration of deuteration strategies with HTS platforms presents a promising avenue for accelerating the discovery of new drug candidates with optimized properties.
One area where this compound and related reagents are relevant is in quantitative proteomics, which is increasingly being adapted for high-throughput workflows. embopress.org Stable isotope labeling techniques, such as reductive dimethylation using formaldehyde (B43269) and this compound, allow for the accurate quantification of proteins in complex biological samples. longdom.orgmdpi.comnih.govmdpi.com By applying these methods in a high-throughput manner, researchers can rapidly assess how large numbers of compounds affect the proteome, providing valuable insights into their mechanisms of action and potential off-target effects.
The development of automated, high-throughput methods for the synthesis and analysis of deuterated compounds is crucial for their effective integration into the drug discovery pipeline. mdpi.com This includes robotic systems for parallel synthesis and advanced analytical techniques, such as mass spectrometry, for rapid characterization and screening. embopress.orgmdpi.com
Sustainable and Green Chemistry Approaches for Deuterium Chemistry
As with all areas of chemical synthesis, there is a growing emphasis on developing more sustainable and environmentally friendly methods for deuteration. Traditional methods for introducing deuterium can sometimes rely on harsh reagents or require multiple synthetic steps.
A key focus of green deuterium chemistry is the use of D₂O as a safe, inexpensive, and readily available deuterium source. researchgate.net Researchers have developed methods that utilize D₂O in conjunction with catalysts to achieve H-D exchange under milder conditions. nih.govresearchgate.net For example, an Al-D₂O system has been shown to be an effective and environmentally benign method for deuteration. researchgate.net Another approach involves the in-situ generation of deuterium gas from D₂O, which can then be used in catalytic deuteration reactions. nih.gov
These green chemistry approaches not only reduce the environmental impact of deuteration but can also offer advantages in terms of cost and safety. researchgate.net The development of catalytic systems that can be recycled and reused is another important aspect of this research.
The table below summarizes some green chemistry approaches for deuteration:
| Green Approach | Description |
| Use of D₂O as Deuterium Source | Replaces more hazardous and expensive deuterating agents. researchgate.net |
| Catalytic H-D Exchange | Employs catalysts to facilitate the direct exchange of hydrogen for deuterium, often under milder conditions. nih.gov |
| In-situ Generation of Deuterium Gas | Avoids the need to handle and store flammable deuterium gas. nih.gov |
| Recyclable Catalysts | Reduces waste and improves the overall sustainability of the process. |
Q & A
What are the primary applications of sodium cyanoborodeuteride (NaBD3CN) in synthetic chemistry, and how do they differ from its non-deuterated counterpart (NaBH3CN)?
This compound is widely used in reductive amination and isotopic labeling to introduce deuterium at specific sites, enabling mechanistic studies of reaction pathways. Unlike NaBH3CN, which transfers hydrogen, NaBD3CN transfers deuterium, allowing researchers to track hydrogen/deuterium exchange in products. For example, in palladium-catalyzed C–H bond transformations, NaBD3CN facilitates β-deuteration of palladacycles (41% yield for product 66 ), whereas NaBH3CN yields hydrogenated analogs . Methodologically, reaction conditions (pH, solvent, temperature) must be optimized to minimize isotopic scrambling and maximize deuterium incorporation. Analytical techniques like NMR and mass spectrometry are critical to verify isotopic purity .
How can researchers optimize reaction conditions to maximize deuterium incorporation efficiency in reductive amination using NaBD3CN?
Deuterium incorporation depends on pH, solvent polarity, and reactant ratios. For instance, in synthesizing N-deutero-N-butyl-DMJ (4m ), a yield of 37% was achieved using NaBD3CN with butylamine and catalytic acetic acid at pH 5. The slightly acidic conditions suppress side reactions (e.g., formation of glycitol byproduct 103 ), which can arise under basic conditions . Key steps include:
- Solvent selection : Polar aprotic solvents (e.g., HMPA) enhance reaction rates .
- Stoichiometry : Excess NaBD3CN (1.5–2 eq.) ensures complete reduction.
- Workup : Rapid quenching (e.g., with ammonia) prevents deuterium loss .
Analytical validation via -NMR and isotopic mass shifts in MS is essential to confirm deuteration efficiency .
What mechanistic insights can be gained from side products formed during NaBD3CN-mediated reactions?
Side products reveal competing reaction pathways. For example, in the synthesis of 4m , the deutero-glycitol byproduct 103 (3% yield) forms even under slightly acidic conditions, contradicting earlier assumptions that such byproducts require basic pH. This suggests a pH-independent pathway involving nucleophilic attack on intermediate iminium ions . Researchers should:
- Monitor reaction progress : Use TLC or in-situ IR to detect intermediates.
- Isolate and characterize byproducts : X-ray crystallography or high-resolution MS can elucidate structures.
- Compare isotopic patterns : Deuterium distribution in byproducts vs. main products clarifies selectivity .
How does NaBD3CN enable isotopic labeling in proteomics, and what are the analytical challenges?
In quantitative proteomics, NaBD3CN is used for reductive dimethylation of tryptic peptides. For example, triplex labeling (light/medium/heavy isotopes) allows multiplexed analysis via LC-MS/MS. Key steps include:
- Labeling protocol : Incubate peptides with formaldehyde isotopes (CHO, CDO, CDO) and NaBD3CN/NaBH3CN at room temperature for 1 hour.
- Quenching : Use ammonia to stop the reaction, followed by desalting and SCX fractionation .
Challenges include: - Isotopic purity : Ensure minimal cross-labeling by optimizing reagent ratios.
- Data interpretation : Software like MaxQuant must account for deuterium-induced mass shifts (+2 Da per label) .
What are the limitations of NaBD3CN in studying reaction mechanisms, particularly in systems with competing pathways?
NaBD3CN’s utility is constrained by:
- Isotopic leakage : Protio solvents (e.g., water) or acidic protons in substrates can cause deuterium exchange, confounding results. For example, in palladium-catalyzed oxidations, failed attempts to oxidize complex 56 with NaBD3CN suggest competing decomposition pathways that preclude mechanistic clarity .
- Steric effects : Bulky substrates may hinder deuteride transfer, reducing yields.
Mitigation strategies: - Use deuterated solvents (e.g., DO) to minimize exchange.
- Pair NaBD3CN with kinetic isotope effect (KIE) studies to distinguish concerted vs. stepwise mechanisms .
How can researchers design experiments to resolve contradictions in reported deuteration yields using NaBD3CN?
Discrepancies in yields (e.g., 41% for 66 vs. 37% for 4m ) often stem from differences in:
- Substrate electronic effects : Electron-withdrawing groups accelerate imine formation, favoring deuteration.
- Catalyst compatibility : Palladium vs. enzyme-catalyzed systems exhibit divergent isotopic preferences.
Methodological recommendations: - Systematic variation : Test pH, temperature, and catalyst loading in a factorial design.
- Cross-validation : Compare deuterium incorporation using alternative reductants (e.g., NaBD4) .
- Computational modeling : DFT calculations can predict deuteration sites and guide experimental design .
What advanced analytical techniques are critical for characterizing NaBD3CN-derived deuterated compounds?
- NMR spectroscopy : -NMR and - coupling patterns identify deuterium positions .
- High-resolution mass spectrometry (HRMS) : Isotopic clusters confirm deuteration levels (e.g., +1 Da per D atom) .
- X-ray crystallography : Resolves deuteration in crystalline products, though deuteration may reduce crystal quality .
- Isotope ratio monitoring : Quantifies deuterium abundance in complex mixtures .
How can isotopic labeling with NaBD3CN inform the development of deuterated pharmaceuticals?
Deuterated drugs leverage the kinetic isotope effect (KIE) to improve metabolic stability. NaBD3CN enables site-specific deuteration of amine-containing APIs. For example:
- Synthetic workflow : Reductive amination of ketone intermediates with NaBD3CN introduces deuterium at metabolically vulnerable sites.
- Validation : In vitro assays (e.g., microsomal stability tests) compare deuterated vs. non-deuterated analogs.
Challenges include ensuring regioselectivity and avoiding toxicity from isotopic impurities .
What are the best practices for reporting NaBD3CN-based methods in publications to ensure reproducibility?
Per academic reporting standards (e.g., Beilstein Journal guidelines):
- Experimental details : Specify reagent purity, solvent deuteration levels, and quenching protocols.
- Supporting information : Include NMR/MS spectra, isotopic purity data, and side product characterization.
- Data availability : Deposit raw MS files in repositories like ProteomeXchange .
- Ethical considerations : Disclose funding sources and conflicts of interest .
How can mixed-methods research designs address unanswered questions about NaBD3CN’s reactivity?
Combining computational, synthetic, and analytical approaches:
- Computational : MD simulations predict deuteration sites and transition states.
- Synthetic : Parallel reactions with NaBD3CN/NaBH3CN isolate isotopic effects.
- Analytical : In-situ IR monitors imine formation kinetics.
This triangulation resolves ambiguities, such as pH-dependent vs. -independent byproduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
